Researchers reliant on theophylline face challenges from its narrow therapeutic index, mandatory plasma monitoring, and CYP1A2-mediated drug interactions. Doxofylline eliminates these burdens through a distinct dioxolane-modified structure:
• 10-fold lower adenosine receptor affinity vs. theophylline - negligible cardiovascular & CNS side effects
• CYP1A2-independent metabolism avoids macrolide/fluoroquinolone interactions
• RCT-confirmed comparable efficacy (FEV1 improvement) with significantly fewer adverse events (RR 0.76)
Ideal for respiratory R&D in asthma/COPD models, especially with cardiovascular comorbidities.
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
CAS No.69975-86-6
Cat. No.B1670904
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Doxofylline
CAS
69975-86-6
Synonyms
Doxofylline; Ansimar; ABC-12-3; ABC-1213; ALT-07; DO-309; ABC 12 3; ABC 1213; ALT 07; DO 309; ABC12; 3; ABC1213; ALT07; DO309
39.9 [ug/mL] (The mean of the results at pH 7.4) Insoluble
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Doxofylline: A Next-Generation Methylxanthine Bronchodilator
Doxofylline is a novel methylxanthine derivative and bronchodilator indicated for asthma and chronic obstructive pulmonary disease (COPD). It is structurally distinct from theophylline due to the presence of a dioxolane group at the N-7 position [1]. Unlike theophylline, doxofylline has negligible affinity for adenosine A1 and A2 receptors (>100 µM) and does not significantly inhibit phosphodiesterase (PDE) isoforms (except for PDE2A at high concentrations) or antagonize calcium channels [2][3]. Its pharmacokinetic profile features a mean elimination half-life of 7.01 ± 0.8 hours and minimal (<4%) renal excretion of unchanged drug, with metabolism largely independent of CYP1A2, thereby avoiding many clinically significant drug-drug interactions [4][5].
Structurally distinct from theophylline via dioxolane substitution at N-7 — supports methylxanthine structure–activity relationship studies
Limited PDE isoform engagement (reported PDE2A inhibition only at high concentrations) — useful for isoform-specific PDE2A research
CYP1A2-independent metabolism — facilitates drug–drug interaction studies without major CYP1A2 confounding
[1] Matera MG, Page C, Cazzola M. Doxofylline is not just another theophylline! Int J Chron Obstruct Pulmon Dis. 2017;12:3487-3493. View Source
[2] Cazzola M, Calzetta L, Page C, et al. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2). Multidiscip Respir Med. 2019;14:25. View Source
[3] NCATS Inxight Drugs. Doxofylline. National Center for Advancing Translational Sciences. View Source
[4] MIMS. Doxofix (doxofylline) Full Prescribing Information. View Source
[5] Li XP, Zhang CL, Gao P, et al. Effects of andrographolide on the pharmacokinetics of aminophylline and doxofylline in rats. Drug Res (Stuttg). 2013;63(5):258-262. View Source
Why Doxofylline Is Not Interchangeable
Doxofylline's distinct molecular architecture directly translates into a divergent safety, tolerability, and drug-interaction profile that precludes generic substitution. While theophylline and aminophylline remain effective bronchodilators, their narrow therapeutic index, requirement for plasma-level monitoring, and extensive CYP1A2-mediated drug interactions impose significant clinical management burdens [1]. In head-to-head randomized controlled trials, doxofylline at 400 mg TID demonstrates comparable efficacy in improving FEV1 and reducing asthma events as theophylline 250 mg TID, but with a significantly lower incidence of adverse events and treatment discontinuations [2]. Furthermore, doxofylline lacks the adenosine receptor antagonism and calcium channel interference that underlie theophylline's cardiovascular and CNS side effects [3]. From a procurement perspective, these documented differences in safety, dosing convenience, and total cost of care establish doxofylline as a non-interchangeable, therapeutically distinct entity [4].
Higher adverse-event-driven discontinuation in RCTs — may confound long-term model adherence endpoints
[1] Matera MG, Page C, Cazzola M. Doxofylline is not just another theophylline! Int J Chron Obstruct Pulmon Dis. 2017;12:3487-3493. View Source
[2] Goldstein MF, Chervinsky P. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial. Med Sci Monit. 2002;8(4):CR297-304. View Source
[3] Cirillo R, Grossi E, Franzone JS. Doxofylline, an adenosine-nonblocking xanthine, does not induce cardiostimulant effects. Res Commun Chem Pathol Pharmacol. 1989;65(1):21-34. View Source
[4] Cazzola M, Calzetta L, Page C, et al. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2). Multidiscip Respir Med. 2019;14:25. View Source
Doxofylline vs. Theophylline: Head-to-Head Evidence
Superior Safety Profile in Asthma
A meta-analysis of 696 asthmatic patients from four randomized controlled trials found that doxofylline was significantly more effective than theophylline in reducing the risk of adverse events (AEs), with a relative risk (RR) of 0.76 (95% CI: 0.59–0.99; P < 0.05) [1]. This represents a 24% lower risk of experiencing an adverse event with doxofylline compared to theophylline.
Adverse Event RiskHead‑to‑head
RR 0.76 (95% CI 0.59–0.99, P<0.05)
Reported lower adverse‑event endpoint context
Pooled analysis, 696 asthma patients
AsthmaMeta-AnalysisAdverse Events
Evidence Dimension
Risk of Adverse Events (AEs)
Target Compound Data
Relative Risk 0.76 vs. theophylline
Comparator Or Baseline
Theophylline (reference, RR = 1.0)
Quantified Difference
24% relative risk reduction (P < 0.05)
Conditions
Meta-analysis of 4 RCTs (n=696 asthmatic patients)
Why This Matters
A lower adverse event burden reduces patient discontinuation, improves adherence, and lowers healthcare resource utilization.
AsthmaMeta-AnalysisAdverse Events
[1] Cazzola M, Calzetta L, Page C, et al. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2). Multidiscip Respir Med. 2019;14:25. View Source
Reduced Asthma Exacerbation Rate
In the same meta-analysis, doxofylline treatment resulted in a significantly greater reduction in daily asthma events compared to theophylline, with a mean difference of −0.14 events per day (95% CI: -0.27 to 0.00; P < 0.05) [1]. This indicates superior control of asthma symptoms.
Daily Asthma EventsHead‑to‑head
Mean diff −0.14 events/day (95% CI -0.27 to 0.00, P<0.05)
Reported symptom‑score endpoint change
Asthma event diary, meta‑analysis
AsthmaExacerbationEfficacy
Evidence Dimension
Daily Asthma Event Reduction
Target Compound Data
Mean difference −0.14 events/day vs. theophylline
Comparator Or Baseline
Theophylline (reference)
Quantified Difference
−0.14 events/day (95% CI: -0.27 to 0.00; P < 0.05)
Conditions
Meta-analysis of 4 RCTs (n=696 asthmatic patients)
Why This Matters
Fewer asthma events translate to improved patient quality of life and potentially reduced emergency care visits.
AsthmaExacerbationEfficacy
[1] Cazzola M, Calzetta L, Page C, et al. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2). Multidiscip Respir Med. 2019;14:25. View Source
Lower Treatment Discontinuation Rates
In a 12-week randomized, double-blind trial of 346 patients with chronic reversible asthma, significantly more patients discontinued treatment due to adverse events in the theophylline 250 mg TID group compared to the doxofylline 400 mg TID group (P = 0.001) [1]. The number of patients needed to treat (NNT) with doxofylline to prevent one dropout due to theophylline-related adverse events was calculated as 5.
Discontinuation due to AEsHead‑to‑head
P=0.001, NNT=5
Reported tolerability endpoint context
12‑week RCT, n=346
TolerabilityAdherenceDiscontinuation
Evidence Dimension
Treatment Discontinuation due to AEs
Target Compound Data
Doxofylline 400 mg TID
Comparator Or Baseline
Theophylline 250 mg TID
Quantified Difference
P = 0.001; NNT = 5 to prevent one dropout
Conditions
12-week RCT, n=346 patients with chronic reversible asthma
Why This Matters
An NNT of 5 indicates a robust clinical advantage in tolerability, directly impacting patient retention and therapeutic success.
TolerabilityAdherenceDiscontinuation
[1] Goldstein MF, Chervinsky P. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial. Med Sci Monit. 2002;8(4):CR297-304. View Source
Reduced Adenosine Antagonism and Cardiodepressant Effects
In isolated guinea pig atrial preparations, doxofylline was found to be 10 times less potent than theophylline in antagonizing the cardiodepressant activity induced by adenosine [1]. Theophylline induced a positive chronotropic effect starting at 0.03 mM, whereas doxofylline only slightly increased atrial rate at a much higher concentration of 0.3 mM.
This pharmacodynamic difference mechanistically explains the lower incidence of cardiovascular side effects (tachycardia, arrhythmias) observed clinically with doxofylline.
[1] Cirillo R, Grossi E, Franzone JS. Doxofylline, an adenosine-nonblocking xanthine, does not induce cardiostimulant effects. Res Commun Chem Pathol Pharmacol. 1989;65(1):21-34. View Source
Absence of CYP1A2-Mediated Interactions
Unlike theophylline and aminophylline, which are primarily metabolized by CYP1A2 and subject to numerous drug interactions, doxofylline metabolism is largely independent of this pathway [1]. A pharmacokinetic study in rats demonstrated that co-administration of the CYP1A2 inhibitor andrographolide significantly elevated theophylline AUC (P < 0.05) and reduced its clearance when given as aminophylline, but had no significant effect on the pharmacokinetic parameters of doxofylline or its metabolite theophylline [2].
Doxofylline: No significant change in AUC or clearance
Comparator Or Baseline
Aminophylline: Significant elevation in theophylline AUC (P < 0.05) and reduced clearance
Quantified Difference
Doxofylline AUC unchanged vs. significant increase with aminophylline
Conditions
Rat study; co-administration with andrographolide (CYP1A2 inhibitor)
Why This Matters
This property simplifies co-medication management, especially in polymorbid patients, reducing the risk of toxicity or therapeutic failure from drug interactions.
Drug-Drug InteractionsPharmacokineticsCYP1A2
[1] Matera MG, Page C, Cazzola M. Doxofylline is not just another theophylline! Int J Chron Obstruct Pulmon Dis. 2017;12:3487-3493. View Source
[2] Li XP, Zhang CL, Gao P, et al. Effects of andrographolide on the pharmacokinetics of aminophylline and doxofylline in rats. Drug Res (Stuttg). 2013;63(5):258-262. View Source
Doxofylline: Optimal Use Cases
Asthma with Cardiovascular Comorbidities
Given doxofylline's 10-fold lower potency for adenosine antagonism and lack of cardiostimulant effects compared to theophylline [1], it is the preferred methylxanthine for asthma patients with concomitant cardiovascular conditions such as hypertension, arrhythmias, or ischemic heart disease. The significantly lower risk of adverse events (RR 0.76) and treatment discontinuation (NNT=5) further supports its use in this vulnerable population [2][3].
COPD and Polypharmacy Management
Doxofylline's independence from CYP1A2-mediated metabolism minimizes the risk of drug-drug interactions, a critical advantage over theophylline in elderly COPD patients who frequently receive multiple medications (e.g., macrolides, fluoroquinolones, calcium-channel blockers) [4]. This simplified pharmacokinetic profile reduces the need for therapeutic drug monitoring and enhances safety in complex patient cohorts [5].
Cost-Effective Bronchodilator for Resource-Limited Settings
A cost-effectiveness analysis using data from a 12-week RCT demonstrated that doxofylline dominates theophylline in the treatment of asthma, being both less expensive and more effective in terms of avoided asthma attacks (AAAs) and utility-adjusted therapy days (UATDs) from both the Italian health system and societal perspectives [6]. This economic advantage, combined with its favorable safety profile, makes doxofylline a rational procurement choice for health systems seeking to optimize outcomes within budget constraints.
Preclinical Model for Adenosine-Independent Bronchodilation
Due to its negligible affinity for adenosine A1, A2A, A2B, and A3 receptors (all >100 µM) compared to theophylline (A1: 10–30 µM; A2A: 2–10 µM) [7], doxofylline serves as a valuable pharmacological tool for dissecting adenosine receptor-independent mechanisms of bronchodilation and anti-inflammatory activity in respiratory research.
Pharmacokinetic interaction endpoints using prototypic CYP1A2 inhibitors/inducers
Health economics modelling inputs
Reported lower adverse‑event rates and discontinuation in RCTs — provides endpoint‑based model parameters
Cost‑effectiveness simulation using trial‑derived AE and asthma‑event endpoints
[1] Cirillo R, Grossi E, Franzone JS. Doxofylline, an adenosine-nonblocking xanthine, does not induce cardiostimulant effects. Res Commun Chem Pathol Pharmacol. 1989;65(1):21-34. View Source
[2] Cazzola M, Calzetta L, Page C, et al. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2). Multidiscip Respir Med. 2019;14:25. View Source
[3] Goldstein MF, Chervinsky P. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial. Med Sci Monit. 2002;8(4):CR297-304. View Source
[4] Matera MG, Page C, Cazzola M. Doxofylline is not just another theophylline! Int J Chron Obstruct Pulmon Dis. 2017;12:3487-3493. View Source
[5] Li XP, Zhang CL, Gao P, et al. Effects of andrographolide on the pharmacokinetics of aminophylline and doxofylline in rats. Drug Res (Stuttg). 2013;63(5):258-262. View Source
[6] Cazzola M, et al. Analisi costo/efficacia della doxofillina vs. teofillina nella terapia dell'asma cronica reversibile dell'adulto. Farmeconomia e Percorsi Terapeutici. 2002;3(2). View Source
[7] Cazzola M, et al. Table 1. Adenosine receptors (antagonism, affinity). In: Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2). Multidiscip Respir Med. 2019;14:25. View Source
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